

# S 9788: A Comparative Analysis of a Multidrug-Resistance Modulator in Oncology

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: S 9788

Cat. No.: B1680462

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the clinical trial data and outcomes for **S 9788**, a modulator of multidrug resistance (MDR). Its performance is objectively compared with other P-glycoprotein (P-gp) inhibitors, supported by available experimental data.

## Overview of S 9788

**S 9788** is a triazinoaminopiperidine derivative investigated for its ability to reverse multidrug resistance in cancer cells.<sup>[1]</sup> Primarily, it functions by inhibiting the P-glycoprotein (P-gp) efflux pump, which is a key mechanism by which cancer cells expel chemotherapeutic agents, leading to treatment failure. The rationale behind the development of **S 9788** was to enhance the efficacy of existing chemotherapy drugs by increasing their intracellular concentration and retention within cancer cells.

Clinical development of **S 9788** appears to have been limited to Phase I and Ib trials conducted in the late 1990s. These studies primarily focused on its safety, tolerability, and pharmacokinetic profile, both alone and in combination with the chemotherapeutic agent doxorubicin.

## Clinical Trial Data for S 9788

The primary clinical data for **S 9788** comes from two key studies: a Phase I dose-escalation trial and a subsequent Phase Ib trial.

## Phase I Dose-Escalation Study

Objective: To determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic profile of **S 9788** administered alone and in combination with doxorubicin in patients with advanced solid tumors.[\[2\]](#)

### Methodology:

- Patient Population: 26 patients with advanced solid tumors.[\[2\]](#)
- Treatment Regimen: **S 9788** was administered as a 30-minute intravenous infusion. The dose was escalated from 8 mg/m<sup>2</sup> to 96 mg/m<sup>2</sup>.[\[2\]](#) In the combination phase, **S 9788** was given with a 50 mg/m<sup>2</sup> bolus of doxorubicin.[\[2\]](#)
- Pharmacokinetic Analysis: Plasma and urine samples were collected to determine the pharmacokinetic parameters of **S 9788** and doxorubicin.

### Outcomes:

| Parameter                       | Result                                                                                                                      | Citation |
|---------------------------------|-----------------------------------------------------------------------------------------------------------------------------|----------|
| Maximum Tolerated Dose (MTD)    | 96 mg/m <sup>2</sup>                                                                                                        |          |
| Dose-Limiting Toxicities (DLTs) | Bradycardia (slow heart rate), sometimes with faintness or dizziness.                                                       |          |
| Efficacy                        | One partial response was observed in a patient with refractory urothelial carcinoma at the 96 mg/m <sup>2</sup> dose level. |          |
| Pharmacokinetics                | S 9788 showed linear pharmacokinetics up to the MTD. It did not significantly alter the pharmacokinetics of doxorubicin.    |          |

# Phase Ib Study in Advanced Colorectal and Renal Cell Cancer

Objective: To further evaluate the safety and efficacy of **S 9788** in combination with doxorubicin in patients with advanced colorectal and renal cell cancer.

## Methodology:

- Patient Population: 38 evaluable patients.
- Treatment Regimen: **S 9788** was administered as a loading dose followed by a 2-hour infusion at escalating doses in combination with doxorubicin (50 mg/m<sup>2</sup>).

## Outcomes:

| Parameter    | Result                                                                                                                                                                                                                                     | Citation |
|--------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------|
| Safety       | <p>The combination led to a significant increase in Grade 3-4 granulocytopenia compared to doxorubicin alone.</p> <p>Cardiotoxicity, specifically a dose-dependent and reversible increase in the corrected QT interval, was observed.</p> |          |
| Efficacy     | <p>One partial response was achieved in a patient who had previously progressed on doxorubicin alone.</p>                                                                                                                                  |          |
| Study Status | <p>The study was terminated early due to the risk of severe cardiac arrhythmias at higher doses of S 9788.</p>                                                                                                                             |          |

## Comparison with Alternative P-glycoprotein Inhibitors

The development of P-gp inhibitors has evolved since the initial trials of **S 9788**. Third-generation inhibitors, such as Tariquidar, Elacridar, and Zosuquidar, have been developed with the aim of improved potency and reduced toxicity. While direct comparative trials with **S 9788** are unavailable, a comparison of their reported clinical trial outcomes provides valuable context.

| Feature            | S 9788                                        | Tariquidar                                                                                           | Elacridar                                                                           | Zosuquidar                                                                                                                                                           |
|--------------------|-----------------------------------------------|------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Generation         | First/Second                                  | Third                                                                                                | Third                                                                               | Third                                                                                                                                                                |
| Primary Mechanism  | P-gp Inhibition                               | P-gp Inhibition                                                                                      | P-gp and BCRP Inhibition                                                            | P-gp Inhibition                                                                                                                                                      |
| Reported Efficacy  | One partial response in Phase I.              | Limited clinical activity in a Phase II trial for advanced breast cancer.                            | Showed ability to increase bioavailability of oral topotecan.                       | Did not demonstrate a significant improvement in response in Phase I trials. A Phase II trial in metastatic breast cancer showed no difference in survival outcomes. |
| Key Toxicities     | Bradycardia, Cardiotoxicity (QT prolongation) | Generally well-tolerated with minimal side effects.                                                  | Neutropenia was a common side effect when combined with topotecan.                  | Cerebellar dysfunction, hallucinations, and palinopsia (oral form); less neurotoxicity with IV form.                                                                 |
| Development Status | Development appears to be discontinued.       | Investigated in multiple clinical trials, but not yet approved for clinical use in cancer treatment. | Early clinical trials were conducted, but recent development has not been reported. | Investigated in multiple clinical trials, including a Phase III trial in AML which did not show improved outcomes.                                                   |

## Experimental Protocols

## Phase I Clinical Trial of **S 9788** with Doxorubicin

- Patient Selection: Patients with histologically confirmed advanced solid tumors refractory to standard therapy were enrolled.
- Dose Escalation: A modified Fibonacci scheme was used for dose escalation of **S 9788**, starting at 8 mg/m<sup>2</sup>.
- Drug Administration: **S 9788** was administered as a 30-minute intravenous infusion on day 1. From day 8, it was administered in combination with a 50 mg/m<sup>2</sup> intravenous bolus of doxorubicin.
- Toxicity Assessment: Toxicities were graded according to the National Cancer Institute Common Toxicity Criteria. Dose-limiting toxicities were defined based on adverse events observed in the first cycle of treatment.
- Pharmacokinetic Sampling: Blood samples were collected at predefined time points before, during, and after **S 9788** infusion to measure plasma concentrations of **S 9788** and doxorubicin using high-performance liquid chromatography (HPLC).

## Visualizations

### Signaling Pathway of P-glycoprotein Inhibition

## Mechanism of P-glycoprotein (P-gp) Inhibition in Cancer Cells

[Click to download full resolution via product page](#)

Caption: **S 9788** inhibits the P-gp pump, increasing intracellular chemotherapy concentration and promoting cancer cell death.

## Experimental Workflow of the S 9788 Phase I Trial

## Workflow of the S 9788 Phase I Dose-Escalation Trial

[Click to download full resolution via product page](#)

Caption: The Phase I trial involved dose escalation of **S 9788** alone, followed by combination with doxorubicin to find the MTD.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [aacrjournals.org](https://aacrjournals.org) [aacrjournals.org]
- 2. Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [S 9788: A Comparative Analysis of a Multidrug-Resistance Modulator in Oncology]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1680462#s-9788-clinical-trial-data-and-outcomes>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)